molecular formula C9H11BrFNO2S B1376477 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 1055995-81-7

4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B1376477
CAS No.: 1055995-81-7
M. Wt: 296.16 g/mol
InChI Key: OPVRWXHXYCTNOD-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom at the fourth position, a fluorine atom at the third position, and a propan-2-yl group attached to the nitrogen atom of the sulfonamide group on a benzene ring. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is unique due to the specific combination of bromine and fluorine atoms on the benzene ring, which can influence its reactivity and biological activity. The presence of both halogens can enhance the compound’s ability to participate in various chemical reactions and potentially improve its pharmacological properties .

Biological Activity

4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is an organic compound classified as a sulfonamide, notable for its unique structural features that include a bromine atom at the fourth position and a fluorine atom at the third position of the benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial and anti-inflammatory properties.

  • IUPAC Name : this compound
  • Molecular Formula : C9H11BrFNO2S
  • Molecular Weight : 296.15 g/mol
  • CAS Number : 1055995-81-7

The biological activity of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), an essential substrate for the enzyme dihydropteroate synthase involved in folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts folic acid production, leading to antibacterial effects .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that sulfonamides can effectively inhibit bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 6.45 mg/mL to 6.72 mg/mL against various strains like E. coli and S. aureus .

Anti-inflammatory Activity

In vivo studies have demonstrated that related sulfonamide compounds exhibit substantial anti-inflammatory effects. For example, certain derivatives have shown up to 94.69% inhibition of carrageenan-induced rat-paw edema, indicating their potential utility in treating inflammatory conditions .

Table 1: Biological Activity of Related Sulfonamides

CompoundMIC (mg/mL)Anti-inflammatory Activity (%)
This compoundTBDTBD
Compound 4a (related sulfonamide)6.6794.69
Compound 4h (related sulfonamide)6.63TBD

Note: TBD indicates that specific data for this compound is yet to be determined or published.

Pharmacokinetics and Theoretical Studies

The pharmacokinetic profile of sulfonamides, including this compound, has been evaluated using various computational models. These studies assess parameters such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for understanding the compound's efficacy and safety profile in clinical applications .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameKey DifferencesBiological Activity
4-Fluoro-N-(propan-2-yl)benzene-1-sulfonamideLacks bromine; potentially different activity profileTBD
4-Bromo-3-chloro-N-(propan-2-yl)benzene-1-sulfonamideContains chlorine instead of fluorine; may affect reactivityTBD

Properties

IUPAC Name

4-bromo-3-fluoro-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO2S/c1-6(2)12-15(13,14)7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVRWXHXYCTNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to general procedure C, 4-Bromo-3-fluoro-benzenesulfonyl chloride (0.40 g, 1.46 mmol) and isopropylamine (0.31 mL, 3.65 mmol) were stirred together with dry dichloromethane (5 mL) for 16 hours. 4-bromo-3-fluoro-N-isopropylbenzenesulfonamide (0.40 g, 93%) was provided after purification. HRMS: calcd for C9H11BrFNO2S, 294.96779; found (EI, M+.), 294.9665. HPLC purity 100.0% at 210-370 nm, 10.2 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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